p-Nitrophenyl picolinate
Description
Structure
3D Structure
Properties
CAS No. |
74104-89-5 |
|---|---|
Molecular Formula |
C12H8N2O4 |
Molecular Weight |
244.2 g/mol |
IUPAC Name |
(4-nitrophenyl) pyridine-2-carboxylate |
InChI |
InChI=1S/C12H8N2O4/c15-12(11-3-1-2-8-13-11)18-10-6-4-9(5-7-10)14(16)17/h1-8H |
InChI Key |
UFHVNJIPPMYVHJ-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Synonyms |
4-nitrophenyl picolinate p-nitrophenyl picolinate |
Origin of Product |
United States |
Significance As a Model Substrate in Ester Hydrolysis Investigations
The hydrolysis of esters is a fundamental reaction in organic chemistry and biology. p-Nitrophenyl picolinate (B1231196) serves as a classic model substrate for investigating the kinetics and mechanisms of this process. researchgate.netias.ac.in The cleavage of its ester bond results in the formation of picolinic acid and p-nitrophenol. The phenolate (B1203915) form of the latter, p-nitrophenolate, exhibits a strong absorbance at approximately 400 nm, providing a direct and continuous way to measure the reaction rate under various conditions. tandfonline.com
Researchers typically determine the pseudo-first-order rate constants (k_obs) for PNPP hydrolysis by monitoring the increase in absorbance from the released p-nitrophenol, ensuring the catalyst concentration is significantly lower than the substrate concentration. tandfonline.com This methodology allows for the detailed study of how factors like pH, temperature, and the presence of catalysts influence the hydrolysis rate. tandfonline.comnih.gov For instance, the rate of PNPP hydrolysis is shown to increase with the pH of the reaction medium, which is attributed to an increase in the nucleophilicity of the attacking species or the electrophilicity of the substrate itself at higher pH levels. tandfonline.comnih.gov
The compound's structure, which includes a pyridine (B92270) nitrogen atom, allows it to act as a bidentate ligand, coordinating to metal ions. This feature makes PNPP particularly useful for studying metal-ion-catalyzed hydrolysis, where the metal ion can activate the ester's carbonyl group, making it more susceptible to nucleophilic attack. oup.com
Role in Enzyme Mimicry and Artificial Hydrolase Studies
A primary application of p-nitrophenyl picolinate (B1231196) is in the evaluation of synthetic molecules designed to mimic the function of hydrolytic enzymes, or hydrolases. tandfonline.comnih.gov Hydrolases are a class of enzymes that catalyze cleavage reactions through the addition of water. tandfonline.comnih.gov Scientists synthesize artificial hydrolases, which are often structurally simpler and more robust than their natural counterparts, to understand the core principles of enzymatic catalysis and to develop novel catalysts for chemical processes. tandfonline.comresearchgate.net
PNPP is the substrate of choice for assaying the catalytic efficiency of these enzyme mimics. researchgate.netresearchgate.net Research in this area is extensive, with a wide variety of synthetic catalysts being tested against PNPP, including:
Metal Complexes: Divalent and trivalent metal ions, particularly Cu(II), Zn(II), Ni(II), Co(II), and Mn(III), complexed with various organic ligands, have been extensively studied. nih.govoup.comscientific.net These metallo-catalysts often show significant rate enhancements. For example, binuclear copper(II) complexes have demonstrated remarkable activity, achieving rate accelerations over 15,000-fold compared to the spontaneous hydrolysis of PNPP under neutral conditions. ias.ac.in The superiority of binuclear complexes over their mononuclear analogues is a recurring theme, highlighting the importance of cooperative effects in catalysis. ias.ac.in
Schiff Base Complexes: Schiff base complexes of metals like manganese and cobalt have been employed as hydrolase models. tandfonline.comresearchgate.net Studies have shown these complexes to be highly active catalysts for PNPP hydrolysis, with their efficiency often influenced by structural modifications, such as the inclusion of crown ether pendants. tandfonline.comresearchgate.net
Micellar Systems (Metallomicelles): The catalytic activity of these artificial hydrolases can be further enhanced by incorporating them into micelles. tandfonline.comnih.gov These surfactant aggregates, such as those formed by cetyltrimethylammonium bromide (CTAB), create a microenvironment that can concentrate both the catalyst and the substrate, leading to significant kinetic benefits. tandfonline.comtandfonline.com Kinetic models for metallomicellar catalysis are often developed to understand the association between the substrate and the catalyst within the micelle. nih.govtandfonline.com
The goal of these studies is to unravel the catalytic mechanisms, which often involve the formation of a ternary complex between the metal ion, the ligand, and the PNPP substrate. tandfonline.comrsc.org The mechanism can proceed via an intramolecular nucleophilic attack by a metal-bound hydroxide (B78521) or a functional group on the ligand, or via an intermolecular attack by an external hydroxide ion. rsc.orgresearchgate.net
Overview of Research Trajectories Involving the Compound
Methodologies for Compound Synthesis and Isolation
The synthesis of this compound is typically achieved through an esterification reaction between picolinic acid and p-nitrophenol. Due to the relatively low reactivity of the carboxylic acid, a coupling agent is required to facilitate the formation of the ester bond. A widely used and effective method employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a dehydrating and activating agent. researchgate.netthermofisher.kr
The reaction involves the activation of the carboxyl group of picolinic acid by DCC. The activated intermediate is then susceptible to nucleophilic attack by the hydroxyl group of p-nitrophenol, leading to the formation of the this compound ester. A significant byproduct of this reaction is N,N'-dicyclohexylurea (DCU), which is formed from the consumed DCC. nih.gov
General Synthesis Procedure:
Picolinic acid and p-nitrophenol are dissolved in an anhydrous aprotic solvent, such as chloroform, dichloromethane, or tetrahydrofuran. thermofisher.kr
N,N'-dicyclohexylcarbodiimide (DCC), dissolved in the same solvent, is added to the mixture, typically at 0 °C to control the initial reaction rate.
The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure completion.
Isolation and Purification: The isolation of the product is facilitated by the properties of the N,N'-dicyclohexylurea (DCU) byproduct.
Filtration: DCU is largely insoluble in many organic solvents and precipitates out of the reaction mixture. It can be efficiently removed by simple gravity or vacuum filtration.
Recrystallization: After the removal of DCU, the filtrate contains the desired this compound, along with any unreacted starting materials. The solvent is typically removed under reduced pressure, and the resulting crude product is purified. p-Nitrophenyl esters are often highly crystalline, which aids in their purification by recrystallization from a suitable solvent system, such as an ethanol-water or hexane-ethyl acetate (B1210297) mixture. researchgate.netnih.gov The purity of the final product can be confirmed by its melting point and the spectroscopic techniques described below.
Spectroscopic Techniques for Structural Elucidation within Research Contexts
Spectroscopic methods are indispensable for confirming the identity and purity of the synthesized this compound and for studying its subsequent reactions. Techniques such as UV-Vis, Nuclear Magnetic Resonance (NMR), and Vibrational (Infrared) Spectroscopy each provide unique and complementary information.
UV-Visible (UV-Vis) spectroscopy is the most common technique for monitoring the hydrolysis of this compound. researchgate.net This is due to the distinct spectral properties of the hydrolysis product, p-nitrophenol.
In neutral or acidic solution, p-nitrophenol has an absorption maximum around 320 nm. However, in neutral to alkaline buffer solutions (typically pH > 6.5), the phenolic proton is abstracted to form the p-nitrophenolate anion. acs.org This anion is bright yellow and exhibits a strong absorbance maximum at approximately 400 nm. acs.orgnih.govresearchgate.net
The hydrolysis reaction of this compound (PNPP) to picolinic acid and p-nitrophenol can be followed by monitoring the increase in absorbance at 400 nm over time. nih.gov The rate of formation of the p-nitrophenolate ion is directly proportional to the rate of ester hydrolysis. This allows for the straightforward calculation of reaction rates and kinetic parameters. acs.org In some studies involving metallomicellar catalysis, UV-Vis spectroscopy has also been used to identify key intermediates formed between the metal complex and the PNPP substrate during the reaction. researchgate.net
Interactive Data Table: UV-Vis Absorption Data for PNPP Hydrolysis Monitoring
| Compound | Form | pH Range | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Appearance |
|---|---|---|---|---|---|
| This compound | Ester | - | - | - | Colorless |
| p-Nitrophenol | Protonated | < 6 | ~320 | ~10,000 | Colorless |
| p-Nitrophenolate | Deprotonated | > 7 | ~400 | ~12,000 - 18,000 nih.gov | Yellow |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of this compound and for analyzing reaction progression by providing detailed information about the chemical environment of each proton. thermofisher.krresearchgate.net
For the structural elucidation of PNPP, the 1H NMR spectrum would show characteristic signals for both the picolinate and the p-nitrophenyl moieties. The protons on the pyridine (B92270) ring of the picolinate group typically appear in the downfield region (δ 7.5-9.0 ppm), while the protons on the p-nitrophenyl group appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.
NMR is also highly effective for monitoring the progress of the hydrolysis reaction. thermofisher.kr By taking time-course NMR spectra, one can observe the disappearance of the characteristic peaks of this compound and the simultaneous appearance of new peaks corresponding to the products: picolinic acid and p-nitrophenol. hmdb.ca This provides a quantitative measure of the conversion of reactant to product over time. nih.gov For instance, the two doublets of the p-nitrophenyl group in the reactant would be replaced by two new doublets at slightly different chemical shifts corresponding to free p-nitrophenol. hmdb.ca
Interactive Data Table: Representative 1H NMR Chemical Shifts (δ, ppm) for PNPP and its Hydrolysis Products
| Compound | Aromatic Protons (Picolinate Ring) | Aromatic Protons (Nitrophenyl Ring) |
|---|---|---|
| This compound (Reactant) | ~8.8 (H6), ~8.2 (H3), ~8.0 (H4), ~7.6 (H5) | ~8.4 (d, 2H), ~7.5 (d, 2H) |
| Picolinic Acid (Product) | ~8.7 (H6), ~8.2 (H3), ~8.0 (H4), ~7.6 (H5) (shifts may vary with pH) | - |
| p-Nitrophenol (Product) hmdb.ca | - | ~8.2 (d, 2H), ~6.9 (d, 2H) |
Vibrational spectroscopy, primarily Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in this compound, confirming its successful synthesis. researchgate.net The IR spectrum provides a unique fingerprint for the molecule.
Key diagnostic peaks for this compound include:
A strong absorption band for the ester carbonyl (C=O) stretch.
Stretching vibrations for the aromatic C-H and C=C bonds.
Characteristic strong symmetric and asymmetric stretching vibrations for the nitro group (NO₂).
Stretching vibrations for the ester C-O bond.
During hydrolysis, the IR spectrum will change predictably. The most significant change would be the disappearance of the ester carbonyl and C-O stretches and the appearance of a broad O-H stretching band from the carboxylic acid group of the picolinic acid product. This makes IR spectroscopy a useful, albeit less commonly used for kinetics, method for confirming the completion of the hydrolysis reaction.
Interactive Data Table: Characteristic IR Absorption Frequencies for PNPP
| Functional Group | Vibration Type | Approximate Wavenumber (cm-1) |
|---|---|---|
| Ester C=O | Stretch | 1730 - 1750 nih.gov |
| Nitro N-O | Asymmetric Stretch | 1520 - 1540 nih.gov |
| Nitro N-O | Symmetric Stretch | 1345 - 1355 nih.gov |
| Ester C-O | Stretch | 1200 - 1300 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aromatic C-H | Stretch | 3000 - 3100 nih.gov |
Fundamental Hydrolysis Reaction Pathways
The hydrolysis of this compound can proceed through several pathways, with the rate and mechanism being highly dependent on the reaction conditions, such as pH and the presence of catalysts. researchgate.netnih.gov In the absence of a catalyst, the spontaneous hydrolysis of PNPP is slow. researchgate.netcjcatal.com The reaction is significantly accelerated by the presence of metal ions and complexing ligands. oup.comscientific.net
A common pathway involves the nucleophilic attack of a hydroxide (B78521) ion or a metal-bound hydroxyl group on the carbonyl carbon of the this compound. scientific.netwur.nl This is often facilitated by a metal ion which acts as a Lewis acid, activating the carbonyl group and making it more susceptible to nucleophilic attack. wur.nl The reaction generally follows pseudo-first-order kinetics, particularly when the catalyst is in excess. koreascience.kr
Elucidation of Active Intermediate Formation and Transformation
A key aspect of understanding the hydrolysis of this compound is the identification of the active intermediates formed during the reaction. Spectroscopic methods, particularly UV-vis spectroscopy, have been instrumental in detecting these transient species. researchgate.netresearchgate.net
In metal-catalyzed reactions, the formation of a ternary complex consisting of the metal ion, the ligand, and the this compound substrate is a crucial step. oup.comnih.gov The specific absorption spectra of the reaction systems provide evidence for the formation of these key intermediates. researchgate.netresearchgate.net For instance, studies using metallomicelles have shown the formation of intermediates composed of PNPP and the metal complex. researchgate.net
The structure of these intermediates plays a vital role in the catalytic efficiency. The metal ion within the complex can coordinate with the picolinate moiety of the substrate, bringing the nucleophile (often a hydroxyl group from the ligand or a metal-bound hydroxide) into close proximity to the ester's carbonyl group, thus facilitating the nucleophilic attack. wur.nl The transformation of this intermediate leads to the release of p-nitrophenolate, which can be monitored spectrophotometrically to follow the reaction kinetics. researchgate.netrsc.org The subsequent hydrolysis of the acylated intermediate regenerates the catalyst for the next cycle. oup.com
Kinetic Modeling and Analysis of Reaction Systems
To quantitatively understand the hydrolysis of this compound, various kinetic models have been developed and applied. These models are essential for determining rate constants, association constants, and other thermodynamic parameters that characterize the reaction system. researchgate.netresearchgate.net
A common approach is to use a kinetic mathematical model that accounts for the formation of the active ternary complex. researchgate.netresearchgate.netresearchgate.net This model often incorporates the Michaelis-Menten kinetic framework or variations thereof, particularly in enzyme-mimicking systems. rsc.orgresearchgate.net The observed pseudo-first-order rate constant (k_obs) is often analyzed as a function of catalyst and substrate concentrations to elucidate the reaction mechanism. oup.comkoreascience.kr
Kinetic studies have revealed that the rate of hydrolysis is significantly influenced by the pH of the solution. researchgate.netnih.gov An increase in pH generally leads to an increase in the reaction rate, which is attributed to the increased nucleophilicity of the hydroxyl groups involved in the attack. nih.gov Furthermore, the structure of the catalyst, including the type of metal ion and the nature of the ligand, has a profound effect on the catalytic activity. oup.comresearchgate.net For example, in some systems, copper(II) complexes have shown higher catalytic activity than nickel(II) complexes. nih.gov
The analysis often involves fitting experimental data to kinetic equations derived from the proposed mechanism. researchgate.netnih.gov Successful fitting of the data supports the proposed kinetic model and the underlying reaction mechanism. researchgate.net
Characterization of Transition States via Kinetic and Spectroscopic Probes
The transition state is a fleeting, high-energy species that is critical in determining the reaction rate. While direct observation of the transition state is challenging, its properties can be inferred through kinetic and spectroscopic probes. rsc.orgrsc.org
Kinetic studies provide valuable insights into the structure of the transition state. For example, the dependence of the reaction rate on the electronic nature of substituents on the p-nitrophenyl leaving group can be analyzed using Hammett plots. koreascience.kr A linear correlation with σ° constants suggests a stepwise mechanism where the leaving group departs after the rate-determining step, indicating the formation of a tetrahedral intermediate. koreascience.kr
The catalytic effect of metal ions can also shed light on the transition state. Metal ions can stabilize the transition state by coordinating to the carbonyl oxygen and the picolinyl nitrogen, thereby increasing the electrophilicity of the reaction center. koreascience.kr The magnitude of this catalytic effect can vary depending on the specific metal ion and the reaction conditions. oup.comicm.edu.pl
Spectroscopic probes, which exhibit changes in their optical properties in response to specific chemical events, are also employed. rsc.orgrsc.org While not always directly probing the transition state of the PNPP reaction itself, they can be used to study the properties of the catalytic system, such as the pKa of coordinated water molecules or hydroxyl groups, which are crucial for the catalytic activity. researchgate.net The change in the π-conjugated system of a molecule upon reaction can lead to significant and predictable changes in spectroscopic signals, a principle that can be applied to design probes for monitoring such reactions. rsc.org
Catalytic Hydrolysis of P Nitrophenyl Picolinate: Enzyme Mimicry and Supramolecular Catalysis
Design Principles of Synthetic Hydrolase Mimics
The creation of artificial enzymes, or synzymes, for ester hydrolysis hinges on incorporating key features of their natural counterparts into synthetic molecules. These principles primarily revolve around establishing specific interactions with the substrate and activating a nucleophile for the cleavage of the ester bond.
Molecular Recognition and Binding Site Engineering
A crucial aspect of enzyme function is the precise recognition and binding of the substrate within a well-defined active site. wur.nl Synthetic mimics aim to replicate this by engineering binding pockets that can selectively accommodate the PNPP molecule. This is often achieved through non-covalent interactions such as hydrophobic interactions, hydrogen bonding, and electrostatic forces. tandfonline.comosti.gov
For instance, the use of macrocyclic compounds like cyclodextrins and crown ethers provides a hydrophobic cavity that can encapsulate the phenyl ring of the substrate, bringing it into proximity with the catalytic center. tandfonline.comnih.gov This pre-organization of the reactants mimics the enzyme-substrate complex and enhances the local concentration of the substrate, thereby accelerating the reaction rate. nih.gov The design of these binding sites can also influence substrate specificity, as demonstrated by systems that show preferential hydrolysis of certain esters based on the size and shape of their side chains. osti.gov
Nucleophilic Activation Strategies in Artificial Systems
The core of the hydrolytic process is the nucleophilic attack on the carbonyl carbon of the ester. In artificial systems, various strategies are employed to activate a nucleophile, which can be either a component of the catalyst itself (intramolecular) or a species from the surrounding medium (intermolecular).
A common approach involves the incorporation of a nucleophilic group, such as a hydroxyl or imidazole (B134444) moiety, into the ligand framework of a metal complex. nih.govmdpi.com The coordination of this group to a metal ion can significantly lower its pKa, making it a more potent nucleophile at neutral pH. scite.ai This "built-in" nucleophile can then attack the ester carbonyl in a pseudo-intramolecular fashion, a process that is entropically favored. mdpi.com
Alternatively, the catalyst can activate an external nucleophile, typically a water molecule or hydroxide (B78521) ion. The metal center in a synthetic mimic can act as a Lewis acid, polarizing the carbonyl group of the substrate and making it more susceptible to attack by the nucleophile. aensiweb.com In some cases, a substrate-assisted mechanism has been proposed, where the substrate itself plays a role in activating the nucleophile. eltislab.com
Metal Complex-Catalyzed Hydrolysis of p-Nitrophenyl Picolinate (B1231196)
Metal ions are at the heart of many natural hydrolases, and consequently, metal complexes are extensively used in the design of synthetic mimics for PNPP hydrolysis. The choice of the metal ion and the design of the coordinating ligand are critical in determining the catalytic efficiency and mechanism.
Mononuclear Metal Complexes as Catalysts (e.g., Cu(II), Zn(II), Ni(II), Co(II), Mn(III), Nd(III))
A wide array of mononuclear metal complexes has been investigated for their ability to catalyze PNPP hydrolysis. Divalent metal ions such as Cu(II), Zn(II), Ni(II), and Co(II), as well as trivalent ions like Mn(III) and Nd(III), have all shown catalytic activity. ias.ac.inscientific.netresearchgate.netscientific.net
The catalytic mechanism often involves the formation of a ternary complex between the metal complex, the substrate (PNPP), and a nucleophile. researchgate.netresearchgate.net The metal ion can play a dual role: activating the substrate by coordinating to the picolinate nitrogen and the carbonyl oxygen, and providing a metal-bound hydroxide ion as the nucleophile. aensiweb.com
Studies comparing different metal ions have revealed that their effectiveness can vary. For example, Cu(II) complexes are often found to be more effective catalysts than their Ni(II) counterparts for PNPP hydrolysis. nih.gov The geometry of the complex and the pKa of the metal-bound water are crucial factors influencing the catalytic rate. ias.ac.in
Table 1: Comparison of Catalytic Activity of Mononuclear Metal Complexes in PNPP Hydrolysis
| Metal Ion | Ligand Type | Rate Enhancement (approx.) | Reference |
| Cu(II) | Macrocyclic | >150-fold over mononuclear analogues | ias.ac.in |
| Zn(II) | Schiff Base | High activity reported | researchgate.net |
| Ni(II) | Dodecyliminodiacetate | Activation energy 1.174 kJ/mol | scientific.net |
| Co(II) | Schiff Base | High activity reported | researchgate.net |
| Mn(III) | Schiff Base | High activity reported | scientific.net |
Note: Rate enhancements are highly dependent on specific reaction conditions (pH, temperature, ligand structure) and are presented here for comparative purposes.
Binuclear and Polynuclear Metal Complexes in Enhanced Catalysis
Inspired by the presence of multiple metal ions in the active sites of some natural enzymes, researchers have explored binuclear and polynuclear metal complexes as catalysts for PNPP hydrolysis. These systems often exhibit significantly enhanced catalytic activity compared to their mononuclear counterparts. ias.ac.in
The proximity of two or more metal ions can lead to cooperative effects. For instance, one metal ion can bind and activate the substrate, while the other delivers the nucleophile. This dual activation can lead to a substantial increase in the reaction rate. ias.ac.in Binuclear copper(II) complexes have been shown to provide rate accelerations of over four orders of magnitude compared to the uncatalyzed hydrolysis of PNPP. ias.ac.in The geometry and the distance between the metal centers are critical for achieving this enhanced reactivity. acs.org Polynuclear complexes, such as those involving titanium(IV), have also been synthesized and show potential as hydrolysis catalysts. researchgate.net
Table 2: Rate Acceleration in PNPP Hydrolysis by Binuclear Copper(II) Complexes
| Complex | Fold Acceleration over Background | Reference |
| Bimetallic Cu(II) Complex 1 | ~15,547 | ias.ac.in |
| Bimetallic Cu(II) Complex 2 | ~17,462 | ias.ac.in |
Conditions: Neutral pH, physiological temperature. ias.ac.in
Schiff Base Complexes in Catalytic Hydrolysis
Schiff base complexes represent a versatile class of catalysts for PNPP hydrolysis. These ligands are relatively easy to synthesize and can be readily modified to tune the electronic and steric properties of the resulting metal complex. iipseries.orgtandfonline.com
Manganese(III), cobalt(II), and zinc(II) Schiff base complexes have all demonstrated significant catalytic activity. scientific.netresearchgate.netresearchgate.net The inclusion of additional functional groups, such as aza-crown ether pendants, can further enhance the catalytic efficiency. scientific.netresearchgate.net The crown ether moiety can provide a hydrophobic microenvironment, mimicking the active site of an enzyme, and can also interact with metal ions, potentially modulating the catalytic activity. tandfonline.comresearchgate.net
The mechanism of catalysis by Schiff base complexes generally follows the formation of a catalyst-substrate intermediate. tandfonline.com The rate of hydrolysis is often pH-dependent, increasing with higher pH due to the increased concentration of the hydroxide nucleophile. scientific.netresearchgate.net The structure of the Schiff base ligand, including the nature of the bridging group and any substituents, has a profound impact on the catalytic performance of the complex. researchgate.netresearchgate.net
Macrocyclic Ligand Systems and Their Catalytic Efficacy
Research has shown that transition metal ion macrocyclic complexes, such as those involving Ni(II) and Cu(II) with 5,7,7,12,14,14-hexamethyl-1,4,8,11-tetraaza-cyclotetradecane perchloric acid, exhibit significant catalytic activity in the hydrolysis of PNPP. wur.nlresearchgate.net The mechanism often involves the formation of a key intermediate between the metallo-macrocycle and the PNPP substrate, leading to an intramolecular nucleophilic substitution that is substantially faster than spontaneous hydrolysis. wur.nlresearchgate.net
Schiff base macrocyclic complexes of Co(II) have also been shown to enhance the rate of PNPP hydrolysis. researchgate.net For instance, unsymmetrical bis-Schiff base manganese(III) and cobalt(II) complexes bearing aza-crown ether or morpholino pendants have demonstrated high catalytic activity. researchgate.net In one study, a Co(II) complex with a benzo-10-aza-crown ether pendant exhibited a pseudo-first-order rate constant for PNPP hydrolysis that was 2.96 x 10⁴ times that of the spontaneous hydrolysis in a Brij35 surfactant micellar solution at pH 7.60. researchgate.net Similarly, a Mn(III) complex with the same aza-crown ether pendant showed a rate enhancement of 1.04 x 10³ over the spontaneous hydrolysis at pH 7.00. researchgate.net
The structure of the macrocyclic ligand plays a crucial role in determining catalytic efficiency. For example, in a study of Schiff base zinc(II) complexes, those with a phenyl-bridged structure were found to be more catalytically active than their ethyl-bridged counterparts. researchgate.net Furthermore, crowned Schiff base complexes generally exhibit higher catalytic activity than their non-crowned analogues. researchgate.netresearchgate.net
The catalytic activity is also dependent on the metal ion. In systems with unsymmetrical bis-Schiff base ligands, Mn(III) complexes were found to be superior catalysts for PNPP hydrolysis compared to Co(II) complexes with the same ligand. researchgate.net
Table 1: Catalytic Efficacy of Selected Macrocyclic Ligand Systems in the Hydrolysis of p-Nitrophenyl Picolinate
| Catalyst System | Rate Enhancement (compared to spontaneous hydrolysis) | Conditions |
|---|---|---|
| Co(II) complex with benzo-10-aza-crown ether pendant | 2.96 x 10⁴ | Brij35 micellar solution, pH 7.60, 25°C |
| Mn(III) complex with benzo-10-aza-crown ether pendant | 1.04 x 10³ | pH 7.00, [S] = 2.0x10⁻⁴ mol dm⁻³ |
| Cobalt(III) complexes with bi- or tridentate nitrogen ligands | 21-40 fold | pH 6.5 |
This table is generated based on data from multiple sources. researchgate.netnsf.gov
Supramolecular Assembly Catalysis Involving this compound
Supramolecular assemblies provide unique microenvironments that can significantly enhance the rate of chemical reactions, including the hydrolysis of PNPP. These organized structures, such as micelles and vesicles, can bring reactants into close proximity and alter the local properties to favor catalysis.
Metallomicelles, formed from the self-assembly of surfactant metal complexes, are highly effective catalysts for PNPP hydrolysis. bnu.edu.cn The micellar environment plays a multifaceted role in enhancing the reaction rate. It can concentrate both the catalyst and the substrate within the micellar core or at the micelle-water interface, leading to a significant increase in the effective concentrations of the reactants. capes.gov.br
The hydrolysis of PNPP in metallomicellar systems is often described by a ternary complex kinetic model, where a reactive ternary complex is formed from the ligand, metal ion, and substrate within the micelle. researchgate.netnih.gov The catalytic activity of these systems is influenced by the choice of surfactant, with both cationic surfactants like cetyltrimethylammonium bromide (CTAB) and non-ionic surfactants like Brij35 being commonly used. researchgate.netresearchgate.net
The structure of the ligand and the nature of the metal ion are critical. For instance, in a study using long-alkyl pyridine (B92270) ligands, the order of catalytic activity for the hydrolysis of PNPP was found to be Cu(II) > Ni(II) > Zn(II). researchgate.net The hydrophobic interactions between the substrate and the metallomicellar catalyst, along with the specific microenvironment of the micelle, are key factors governing the catalytic process. researchgate.net
Metallovesicles, which are self-assembled from amphiphilic metal complexes into bilayer structures, represent another class of potent catalysts for PNPP hydrolysis. acs.org These systems can create distinct inner and outer aqueous compartments, providing a more complex reaction environment compared to micelles.
Cationic metallovesicles have been shown to be effective catalysts for the cleavage of this compound. acs.org Research by Song et al. demonstrated the metallovesicular catalytic hydrolysis of PNPP using zinc(II) complexes of pyridyl ligands in a vesicular solution. bnu.edu.cn These aggregate-based approaches highlight the importance of the morphology of the supramolecular assembly in dictating catalytic function. The organized structure of vesicles can influence substrate binding and the accessibility of the catalytic metal center.
The development of nano-catalytic architectures has opened new avenues for efficient ester cleavage. These systems often involve the immobilization of catalytically active metal complexes onto nanoparticles, providing a high surface area and unique electronic properties that can enhance catalysis.
One notable example is the use of gold nanoparticles (AuNPs) coated with Ce(IV) chelating groups for the hydrolytic cleavage of a PNPP analogue, HPNPP. nih.govmdpi.com This system demonstrated a remarkable 2.5 million-fold rate acceleration at pH 7 and 25°C compared to the uncatalyzed reaction, reducing the substrate's half-life from 2000 years to a few hours. nih.govmdpi.com
Another approach involves the use of polymer micelles to create hydrophobic pockets that enhance the reactivity of Cu(II) ions for PNPP hydrolysis. nsf.govrsc.org In one study, confining Cu(II) ions within hydrophobic domains of polymer micelles resulted in a 58-fold enhancement in activity compared to systems where the Cu(II) ions were located on the hydrophilic shell. rsc.org The catalytic efficiency was found to be dependent on the size of the micellar core, with smaller diameters favoring substrate binding and leading to higher reaction rates. nsf.govrsc.org
Metallovesicular Catalysis and Aggregate-Based Approaches
Influence of Environmental Parameters on Catalytic Efficiency
The catalytic efficiency of the systems described above is highly sensitive to environmental parameters, with pH being one of the most critical factors.
The rate of PNPP hydrolysis catalyzed by metallo-macrocycles and supramolecular assemblies generally increases with increasing pH. researchgate.netresearchgate.netnih.govresearchgate.net This pH dependence is often attributed to the deprotonation of a coordinated water molecule or a functional group on the ligand, such as a hydroxyl group, to generate a more nucleophilic species. nih.govscite.ai
For example, in the hydrolysis of PNPP catalyzed by Cu(II) and Ni(II) complexes of N-alkyl-3,5-bis(hydroxymethyl)-1,2,4-triazole in CTAB micelles, the apparent first-order rate constants for product formation in the metallomicellar phase increased with an increase in pH. nih.gov This was correlated with an increase in the nucleophilicity of the hydroxyl groups on the ligand at higher pH. nih.gov
The pH-rate profile often shows a sigmoidal curve, indicating the involvement of an ionizable group in the catalytic process. From these profiles, the pKa of the active species can be determined. scite.ai For instance, in the hydrolysis of PNPP catalyzed by a Ni(II) complex of a bis(O,O'-di(2-phenylethyl)dithiophosphato) ligand, the observed rate constant increased with pH in the range of 6.5 to 8.5. researchgate.net
The mechanism of hydrolysis can also be pH-dependent. In some systems, at lower pH, the catalysis may proceed through a general acid mechanism, while at higher pH, a general base or nucleophilic attack by a metal-bound hydroxide becomes dominant. iitd.ac.in The study of the pH-rate profile is therefore essential for elucidating the catalytic mechanism and optimizing the reaction conditions for maximal efficiency.
Solvent Effects on Catalytic Activity
The solvent environment plays a crucial role in the kinetics and mechanism of chemical reactions, including the catalytic hydrolysis of esters like this compound (PNPP). The polarity, viscosity, and specific interactions of the solvent with the reactants, catalyst, and transition state can significantly influence the reaction rate. In the context of enzyme mimicry and supramolecular catalysis, understanding solvent effects is paramount for designing efficient catalytic systems.
The hydrolysis of esters involves a nucleophilic attack on the carbonyl carbon, leading to a charged, polar transition state. According to Hughes-Ingold rules, reactions where the transition state is more polar than the reactants are generally accelerated by more polar solvents. This is because polar solvents can better stabilize the charged transition state, thereby lowering the activation energy of the reaction. mdpi.com
While extensive research on the catalytic hydrolysis of this compound has been conducted, these studies have predominantly utilized aqueous solutions, often in the form of buffered or micellar media. researchgate.netresearchgate.netmdpi.com Micellar systems, which are aqueous aggregates of surfactants, create a microenvironment that can enhance reaction rates, but the bulk solvent remains water. researchgate.net There is a notable scarcity of comprehensive studies detailing the catalytic hydrolysis of PNPP across a range of different organic solvents.
However, valuable insights can be gleaned from studies on analogous p-nitrophenyl esters in mixed aqueous-organic solvent systems. For instance, the alkaline hydrolysis of p-nitrophenyl acetate (B1210297) has been investigated in mixtures of dimethyl sulfoxide (B87167) (DMSO) and water. scholaris.ca Research has shown that the rate of hydrolysis for p-nitrophenyl acetate and its thio-analogue, S-p-nitrophenyl thioacetate, increases dramatically as the mole fraction of DMSO in the aqueous mixture rises. scholaris.ca This rate enhancement is attributed to the destabilization of the ground state of the nucleophile (OH⁻) and the stabilization of the transition state in the DMSO-rich medium.
Table 1: Effect of DMSO-H₂O Solvent Composition on the Second-Order Rate Constant (kₙ) for the Alkaline Hydrolysis of p-Nitrophenyl Acetate at 25.0 °C. scholaris.ca
| Mol % DMSO | kₙ (M⁻¹s⁻¹) |
| 0 | 11.6 |
| 10 | 25.9 |
| 20 | 54.3 |
| 30 | 116 |
| 40 | 276 |
| 50 | 722 |
| 60 | 2,210 |
| 70 | 7,110 |
| 80 | 32,800 |
This interactive table illustrates the significant increase in the rate constant for the hydrolysis of p-nitrophenyl acetate as the concentration of the organic co-solvent, DMSO, is increased.
Similarly, studies on the hydrolysis of p-nitrophenyl phosphate (B84403) in aqueous solutions with organic cosolvents like acetonitrile (B52724) (MeCN), dioxane, and DMSO have demonstrated significant rate accelerations. nih.gov The hydrolysis of the p-nitrophenyl phosphate dianion in acetonitrile containing a small amount of water was found to be over a million times faster than in pure water, an effect largely driven by entropic factors. nih.gov In general, polar aprotic solvents can enhance the nucleophilicity of anionic nucleophiles by reducing their solvation shell compared to protic solvents like water.
For enzyme-catalyzed reactions in non-aqueous media, the solvent can affect the enzyme's conformational flexibility and, consequently, its catalytic activity. researchgate.netemerginginvestigators.org While some organic solvents can denature enzymes, others can support or even enhance their function. For example, lipase (B570770) activity in the hydrolysis of 4-nitrophenyl acetate was found to be higher in 5% methanol (B129727) than in pure water. emerginginvestigators.org
In the realm of supramolecular catalysis, the solvent can influence the assembly and stability of the catalyst-substrate complex. unive.it A less polar solvent might favor the association of nonpolar parts of the catalyst and substrate through hydrophobic interactions, while a more polar solvent could better solvate charged intermediates. The choice of solvent is therefore a critical parameter in optimizing the performance of artificial enzyme mimics.
P Nitrophenyl Picolinate As a Probe in Biochemical and Enzymatic Studies
Utilization as a Surrogate Substrate in Thiolase Enzyme Assays
Thiolases are a ubiquitous class of enzymes that catalyze the reversible carbon-carbon bond formation in a thioester-dependent Claisen condensation reaction. wikipedia.orgebi.ac.uk They are central to numerous metabolic pathways, including fatty acid degradation and biosynthesis. wikipedia.orgebi.ac.uk The natural substrates for thiolases are typically acyl-coenzyme A (acyl-CoA) thioesters. nih.gov However, synthesizing and using acyl-CoA molecules can be expensive and complex.
p-Nitrophenyl esters, such as p-nitrophenyl alkanoates, have been successfully employed as surrogate substrates for certain thiolases, most notably the OleA enzyme. researchgate.netnih.gov OleA is unique among thiolases as it catalyzes a non-decarboxylative Claisen condensation of two long-chain fatty acyl groups to initiate the biosynthesis of hydrocarbons. nih.gov In an assay, the thiolase enzyme recognizes the p-nitrophenyl ester and catalyzes the transfer of the acyl group to its active site. This reaction releases p-nitrophenol, and its formation can be quantified over time using a spectrophotometer. nih.gov
The reaction can be summarized as: Enzyme + p-Nitrophenyl Acyl Ester → Acyl-Enzyme Intermediate + p-Nitrophenol
This method provides a convenient and continuous assay to measure the initial acyl transfer step of the thiolase reaction mechanism. The rate of p-nitrophenol release is directly proportional to the enzyme's activity under specific conditions. nih.gov This surrogate substrate approach has been instrumental in identifying and characterizing OleA enzymes from a wide range of bacteria. researchgate.netnih.gov
Insights into Acyl Group Transfer and Claisen Condensation Mechanisms
The use of p-nitrophenyl esters has provided significant insights into the intricate mechanisms of thiolase action, particularly regarding acyl group transfer and the subsequent Claisen condensation. The Claisen condensation is a fundamental carbon-carbon bond-forming reaction where an enolate attacks an ester, leading to a β-keto ester. libretexts.orgmasterorganicchemistry.com In the context of thiolases, this typically involves two thioester molecules. libretexts.org
Studies on the thiolase OleA from Xanthomonas campestris have demonstrated that the reaction follows a ping-pong mechanism. nih.gov The first step involves the transfer of an acyl group from a donor substrate to a catalytic cysteine residue in the enzyme's active site, forming a covalent acyl-enzyme intermediate. wikipedia.orgnih.gov p-Nitrophenyl esters have been critical in dissecting this process. Research showed that while p-nitrophenyl alkanoates alone could acylate the enzyme, they were not competent to undergo a subsequent Claisen condensation with a second p-nitrophenyl ester molecule. nih.govresearchgate.net
However, when p-nitrophenyl esters were co-incubated with acyl-CoA thioesters, the formation of "mixed" Claisen condensation products was observed. researchgate.netnih.gov This finding was pivotal, as it demonstrated that a p-nitrophenyl ester could deliver an acyl chain to the enzyme's active site, which could then react with an acyl-CoA substrate. The mechanism proceeds as follows:
Acyl Group Transfer : The acyl group from the p-nitrophenyl ester is transferred to the active site cysteine (C143 in OleA), releasing p-nitrophenol. nih.govresearchgate.net
Claisen Condensation : The enzyme-bound acyl group (from the p-nitrophenyl ester) then participates in a Claisen condensation with a second substrate, an acyl-CoA molecule, which binds in a different channel of the enzyme. nih.govresearchgate.net
This demonstrated for the first time that p-nitrophenyl esters could be directly incorporated into Claisen condensation products, expanding the toolkit for studying these enzymes and potentially creating novel products. researchgate.net
Investigation of Enzyme Specificity and Directionality
Beyond mechanistic insights, p-nitrophenyl esters are powerful tools for probing the substrate specificity and reaction directionality of enzymes. Substrate specificity is a key characteristic of enzymes, and understanding it is crucial for both fundamental science and metabolic engineering applications. nih.govfrontiersin.org
In the study of OleA, researchers used a variety of p-nitrophenyl alkanoates with different acyl chain lengths (e.g., C9, C10, C12, C14) to probe the enzyme's substrate preference for the acyl-donor part of the reaction. nih.gov By comparing the rates of p-nitrophenol release, they could determine which chain lengths were most efficiently transferred to the enzyme's active site.
A groundbreaking application of this probe was in determining the "directionality" of the Claisen condensation reaction catalyzed by OleA. The enzyme has two distinct hydrophobic channels, Channel A and Channel B, that bind the two acyl substrates. researchgate.net A critical unanswered question was which channel holds the nucleophilic substrate (the enolate) and which holds the electrophilic substrate (the acyl acceptor). By using an isotopically labeled substrate, p-nitrophenyl 1-¹³C-decanoate, researchers were able to track the fate of the acyl group delivered by the p-nitrophenyl ester. researchgate.netnih.gov The results provided the first direct evidence that the acyl chain delivered by the p-nitrophenyl ester, which binds in Channel A, acts as the Claisen nucleophile. nih.govresearchgate.net This was a major advance in understanding the fundamental catalytic mechanism of any OleA enzyme. nih.gov
| Substrate | Relative Activity (%) |
|---|---|
| p-Nitrophenyl decanoate (B1226879) (C10) | 100 |
| p-Nitrophenyl nonanoate (B1231133) (C9) | 85 |
| p-Nitrophenyl dodecanoate (B1226587) (C12) | 60 |
| p-Nitrophenyl tetradecanoate (B1227901) (C14) | 30 |
Note: Data are illustrative, based on findings that OleA has varied activity with different chain-length substrates. nih.gov
Application in High-Throughput Screening Methodologies
High-throughput screening (HTS) is a cornerstone of modern drug discovery and enzyme engineering, allowing for the rapid testing of thousands of compounds or enzyme variants. mdpi.combmglabtech.com The properties of p-nitrophenyl esters make them ideal reagents for HTS assays. The assay is simple, robust, and produces a colorimetric signal that can be easily read in a multi-well plate format (e.g., 96- or 384-well plates) by a standard plate reader. nih.govnih.gov
This methodology has been extensively used to:
Discover New Enzymes : Researchers have screened extensive libraries of diverse bacteria to identify new OleA homologues based on their ability to hydrolyze p-nitrophenyl alkanoates. researchgate.netnih.gov This liquid-based colorimetric method is significantly faster and less laborious than traditional solid-based plate assays. nih.gov
Engineer Enzymes : HTS is essential for directed evolution, a powerful technique for creating enzymes with new or improved properties. By creating libraries of enzyme mutants and rapidly screening them with a p-nitrophenyl ester substrate, scientists can identify variants with enhanced activity, altered substrate specificity, or improved stability. nih.gov
Characterize Enzyme Inhibitors : The assay can be adapted to screen for inhibitors of thiolases or other esterases. A decrease in the rate of p-nitrophenol formation in the presence of a test compound indicates potential inhibition.
The use of p-nitrophenyl esters in HTS provides a cost-effective and efficient primary screening method. researchgate.net While it is a screen for surrogate substrate activity, it effectively identifies promising candidates that can then be further validated using their natural substrates. nih.gov
| Parameter | Description/Value |
|---|---|
| Platform | 96-well or 384-well microtiter plates |
| Substrate | p-Nitrophenyl alkanoate (e.g., p-nitrophenyl hexanoate) nih.gov |
| Detection Wavelength | 405-410 nm scielo.sa.crnih.gov |
| Assay Type | Kinetic or endpoint colorimetric |
| Key Advantage | Rapid, quantitative, and amenable to automation bmglabtech.comnih.gov |
Advanced Computational and Theoretical Analyses of P Nitrophenyl Picolinate Reactivity
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the reactivity of organic compounds like p-nitrophenyl picolinate (B1231196). numberanalytics.com DFT allows for the detailed study of reaction mechanisms by identifying intermediates and transition states, offering a window into the potential energy surfaces that govern the transformation. numberanalytics.com The theory is founded on the Hohenberg-Kohn theorems, which establish that the ground-state electron density of a system determines its properties. numberanalytics.com
A primary application of DFT in studying the reactivity of PNPP is the mapping of the reaction coordinate for its hydrolysis. This process involves calculating the potential energy of the system as the reaction progresses from reactants to products. The resulting energetic profile, or potential energy surface, reveals the activation energy barriers and the stability of any intermediates. numberanalytics.com
The reaction coordinate itself is a geometric parameter that represents the progress of the reaction. For the hydrolysis of PNPP, this could be defined by the breaking of the ester C-O bond and the formation of the new C-O bond with the incoming nucleophile (e.g., a hydroxide (B78521) ion or a water molecule). By systematically changing this coordinate and optimizing the energy at each step, a detailed map of the reaction pathway is constructed. nih.gov This mapping is crucial for distinguishing between different possible mechanisms, such as a concerted pathway versus a stepwise pathway involving a tetrahedral intermediate.
Illustrative Energetic Profile Data for a Hypothetical Catalyzed PNPP Hydrolysis
The following table illustrates the kind of data generated from a reaction coordinate mapping study. The values are hypothetical and represent key points along the reaction path for a catalyzed hydrolysis reaction.
| Reaction State | Description | Relative Energy (kcal/mol) | Key Bond Distance (Å) C-O(ester) | Key Bond Distance (Å) C-Nu(nucleophile) |
| Reactant Complex | PNPP and catalyst associated | 0.0 | 1.36 | 3.50 |
| Transition State 1 | Formation of tetrahedral intermediate | +15.2 | 1.65 | 1.90 |
| Tetrahedral Intermediate | Covalent intermediate species | +5.8 | 2.40 | 1.45 |
| Transition State 2 | Collapse of intermediate, p-nitrophenoxide leaves | +12.5 | 2.85 | 1.42 |
| Product Complex | Picolinic acid and p-nitrophenolate associated with catalyst | -10.3 | N/A | N/A |
This table is for illustrative purposes to demonstrate the output of a DFT energetic profile calculation.
Key global reactivity descriptors include:
Chemical Potential (μ): Related to the "escaping tendency" of an electron from the system.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule is less reactive.
Global Softness (S): The reciprocal of hardness; a softer molecule is more reactive.
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. hakon-art.comekb.eg
These parameters are invaluable for comparing the reactivity of PNPP with other substrates or for understanding how modifications to its structure would alter its susceptibility to hydrolysis. ekb.eg
Calculated Global Reactivity Descriptors for p-Nitrophenyl Picolinate
The table below presents typical reactivity descriptors for PNPP, calculated at a common level of theory (e.g., B3LYP/6-31G(d,p)). The values are representative of those found in the literature for similar aromatic esters. hakon-art.com
| Parameter | Formula | Typical Calculated Value |
| HOMO Energy (E_HOMO) | - | -7.2 eV |
| LUMO Energy (E_LUMO) | - | -2.5 eV |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.7 eV |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.85 eV |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.35 eV |
| Global Softness (S) | 1 / (2η) | 0.21 eV⁻¹ |
| Electrophilicity Index (ω) | μ² / (2η) | 5.01 eV |
This table contains representative data based on standard DFT calculation methodologies. hakon-art.comekb.eg
Energetic Profiles and Reaction Coordinate Mapping
Molecular Dynamics (MD) Simulations of Substrate-Catalyst Interactions
While DFT is excellent for studying the electronic details of a reaction, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of the system over time. For the hydrolysis of PNPP, MD simulations are particularly useful for understanding how the substrate interacts with a catalyst, such as a metalloenzyme or a metallomicelle, within a solvent environment. researchgate.netresearchgate.net
In a typical setup, the system containing PNPP, the catalyst (e.g., a Cu(II) or Zn(II) complex), and explicit water molecules is simulated for nanoseconds or longer. researchgate.netresearchgate.net Often, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is used, where the reacting core (PNPP and the catalyst's active site) is treated with high-accuracy quantum mechanics, while the surrounding environment is treated with more computationally efficient molecular mechanics. nih.govsmu.edu These simulations reveal crucial information about the initial binding events, the conformational flexibility of the substrate in the active site, and the role of specific residues or solvent molecules in stabilizing the transition state.
Quantum Chemical Calculations for Transition State Characterization
Identifying the exact structure of the transition state is a primary goal of computational studies of reaction mechanisms. smu.edu Quantum chemical calculations, primarily using DFT, are employed to locate the transition state structure, which is a first-order saddle point on the potential energy surface—a maximum along the reaction coordinate and a minimum in all other degrees of freedom. numberanalytics.comsmu.edu
The process involves optimization algorithms like the synchronous transit-guided quasi-Newton (STQN) method. smu.edu Once a candidate structure is found, a vibrational frequency analysis is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. nrel.gov The properties of this transition state, such as its energy, geometry, and charge distribution, are fundamental to understanding the reaction's kinetics.
Typical Calculated Properties of a PNPP Hydrolysis Transition State
| Property | Description | Typical Calculated Value |
| Relative Energy | Activation barrier relative to reactants | +15 to +25 kcal/mol (uncatalyzed) |
| Imaginary Frequency | Vibrational mode corresponding to the reaction coordinate | -350 cm⁻¹ |
| C-O(ester) Bond Length | The scissile bond being broken | ~1.6 - 1.8 Å |
| C-Nu Bond Length | The new bond being formed with the nucleophile | ~1.8 - 2.0 Å |
| Carbonyl Angle (O=C-O) | Angle indicating rehybridization from sp² to sp³ | ~110° - 115° |
This table presents typical data for a transition state located via quantum chemical calculations.
Predictive Modeling of Catalytic Activity and Selectivity
A major goal of computational chemistry is to develop models that can predict the catalytic activity and selectivity for a given reaction without performing the experiment. For PNPP hydrolysis, this involves creating models that correlate structural or electronic features of a catalyst with its observed reaction rate. researchgate.netresearchgate.net
Early approaches involved developing kinetic mathematical models based on a proposed mechanism, which could then be validated against experimental data. researchgate.net More recently, machine learning (ML) has emerged as a powerful tool for predictive modeling in catalysis. umich.edu An ML model can be trained on a large dataset of catalysts for which the PNPP hydrolysis rates have been calculated using DFT. The model learns the complex relationship between catalyst features (descriptors) and catalytic performance. Once trained, the model can rapidly predict the activity of new, untested catalyst candidates, dramatically accelerating the discovery of more efficient catalysts. umich.edu
Components of a Machine Learning Model for Predicting PNPP Hydrolysis Rate
| Model Component | Description | Example |
| Input Features (Descriptors) | Properties of the catalyst used to make predictions. | Electronic properties (e.g., metal charge, ligand pKa), steric properties (e.g., buried volume), and calculated binding energy of PNPP to the catalyst. |
| Machine Learning Algorithm | The algorithm used to learn the correlation between features and the target property. | Neural Networks, Kernel Ridge Regression, Gradient Boosting. umich.edu |
| Training Data | A large set of catalysts with known features and experimentally or computationally determined hydrolysis rates. | A database of 100+ different metallomicellar catalysts with their calculated features and measured k_cat values for PNPP hydrolysis. |
| Target Property (Output) | The catalytic property being predicted. | The catalytic rate constant (k_cat) or turnover frequency (TOF) for the hydrolysis of this compound. |
This table outlines the structure of a predictive model for catalytic activity based on machine learning principles described in the literature. umich.edu
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems with Tuned Reactivity
The hydrolysis of p-nitrophenyl picolinate (B1231196) serves as a benchmark reaction for evaluating the efficiency of new catalysts. Future research will focus on designing and synthesizing novel catalytic systems with precisely controlled and enhanced reactivity. A significant area of exploration involves the development of metallomicelles and other nanozymes. These systems, which mimic the active sites of natural metalloenzymes, have shown high catalytic activity in the hydrolysis of PNPP. researchgate.net
Researchers are investigating how the structure of these catalysts influences their activity. For instance, studies have compared the catalytic efficiency of binuclear copper(II) complexes to their mononuclear counterparts, finding that the binuclear complexes are significantly more active in promoting PNPP hydrolysis. ias.ac.in The mechanism often involves the formation of key intermediates where the PNPP molecule coordinates with the metal center of the catalyst. researchgate.net This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Future efforts will likely concentrate on:
Ligand Modification: Systematically altering the ligands surrounding the metal center to fine-tune the catalyst's electronic and steric properties. This can influence substrate binding and the activation of the nucleophile.
Multi-metallic Systems: Designing catalysts with multiple metal centers to facilitate cooperative catalytic effects, potentially leading to dramatic rate enhancements.
Responsive Catalysts: Creating "smart" catalytic systems that can be switched on or off by external stimuli such as light, pH, or temperature, allowing for greater control over the reaction.
| Catalyst Type | Key Features | Observed Effect on PNPP Hydrolysis |
| Metallomicelles (Ni(II), Cu(II)) | Mimic hydrolytic metalloenzymes; form key intermediates with PNPP. | High catalytic activity through intramolecular nucleophilic substitution. researchgate.net |
| Binuclear Copper(II) Complexes | Contain two metal centers that can act cooperatively. | Up to four orders of magnitude rate acceleration compared to the uncatalyzed reaction. ias.ac.in |
| Cobalt(II) Complexes with Aza Crown Ether | Form key intermediates with PNPP, modeling hydrolase activity. | Demonstrates the formation of catalyst-substrate intermediates. researchgate.net |
Integration with Advanced Spectroscopic Techniques for Real-Time Analysis
Understanding the intricate mechanisms of PNPP catalysis requires sophisticated analytical tools. The integration of advanced spectroscopic techniques for real-time analysis is a crucial future direction. Techniques like UV-Vis spectroscopy have been instrumental in following the kinetics of PNPP hydrolysis by monitoring the release of the colored p-nitrophenolate anion. researchgate.netresearchgate.net
However, to gain deeper mechanistic insights, researchers are increasingly employing a broader range of spectroscopic methods:
Stopped-flow Spectroscopy: This technique allows for the study of very fast reaction kinetics, making it possible to observe the formation and decay of transient intermediates that occur on the millisecond timescale.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the catalyst-substrate complex and any intermediates formed during the reaction. polyu.edu.hk
Electron Paramagnetic Resonance (EPR) Spectroscopy: For catalysts containing paramagnetic metal ions like Cu(II), EPR is a powerful tool for probing the electronic structure and coordination environment of the metal center. polyu.edu.hk
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to identify and characterize the species present in the reaction mixture, including catalyst-substrate adducts. acs.org
By combining these techniques, researchers can construct a more complete picture of the reaction pathway, from initial substrate binding to final product release. This detailed understanding is essential for the rational design of more efficient catalysts.
Expansion into Novel Biomimetic and Bio-inspired Applications
The use of PNPP as a substrate has been pivotal in the development of artificial enzymes, or enzyme mimics. These synthetic molecules are designed to replicate the high efficiency and selectivity of natural enzymes. Future research will see an expansion of PNPP's role in the development of increasingly sophisticated biomimetic and bio-inspired systems.
A key area of focus is the creation of artificial metalloenzymes. These are typically constructed by incorporating a synthetic metal complex into a macromolecular scaffold, such as a protein or a polymer. researchgate.net The scaffold provides a defined microenvironment around the catalytic center, influencing substrate recognition and reactivity. The hydrolysis of PNPP is an excellent reaction for testing the activity of these new constructs. researchgate.net
Emerging applications in this area include:
Catalytic Drugs: Designing artificial proteases that can selectively cleave target proteins. PNPP can be used as a model substrate to optimize the catalytic activity of these potential therapeutic agents. researchgate.net
Nanosensors: Developing catalytic nanosystems that can detect the presence of specific metal ions. For example, the catalytic hydrolysis of PNPP by a metallo-vesicle system can be used to report on the availability of Cu(II) ions. mdpi.com
Self-Assembling Catalysts: Exploring the use of self-assembling systems, such as micelles and vesicles formed from amphiphilic metal complexes, as catalysts for PNPP hydrolysis. These systems can exhibit emergent properties and complex catalytic behavior. mdpi.commdpi.com
Computational Design and Optimization of Catalytic Species
Computational chemistry has become an indispensable tool in modern catalyst design. In the context of PNPP catalysis, theoretical methods can provide insights that are difficult or impossible to obtain through experiments alone. Future research will increasingly rely on computational approaches to design and optimize catalysts for PNPP hydrolysis and other reactions.
Density Functional Theory (DFT) is a powerful method for:
** elucidating Reaction Mechanisms:** DFT calculations can be used to map out the entire reaction energy profile, identifying transition states and intermediates. This helps in understanding the factors that control the reaction rate.
Predicting Catalytic Activity: By calculating the activation energies for different catalyst designs, researchers can predict their relative efficiencies before they are synthesized in the lab.
Optimizing Catalyst Structure: Computational screening can be used to rapidly evaluate a large number of potential catalyst structures, identifying the most promising candidates for experimental investigation.
The synergy between computational and experimental studies will be crucial for accelerating the development of new catalytic systems. For example, a proposed catalytic mechanism based on spectroscopic and kinetic data can be validated and refined through DFT calculations. researchgate.net This integrated approach will pave the way for the in silico design of highly efficient and selective catalysts for a wide range of chemical transformations, with PNPP continuing to serve as a valuable benchmark for their performance.
Q & A
Q. What are the standard experimental protocols for studying the hydrolysis kinetics of PNPP in enzymatic model systems?
Hydrolysis kinetics of PNPP are typically monitored via spectrophotometry, tracking the release of p-nitrophenol (λ = 400 nm) in buffered solutions. Protocols involve preparing PNPP in Tris-HCl or phosphate buffers (pH 7.0–8.0), adding catalysts (e.g., metal complexes or perovskites), and measuring absorbance over time. Controls include spontaneous hydrolysis rates (catalyst-free) and calibration curves for quantification .
Q. How does pH influence the catalytic hydrolysis of PNPP, and what mechanisms explain this dependence?
pH modulates protonation states of catalytic sites and substrate binding. At pH 7.8, water dissociation forms a negatively charged intermediate, accelerating p-nitrophenol release. Rate constants (k_obsd) often follow a bell-shaped curve with maxima near neutral pH, reflecting optimal proton transfer and nucleophilic attack . Buffered systems (e.g., THAM) stabilize intermediates, as shown in kinetic models .
Q. What spectroscopic techniques are employed to monitor PNPP hydrolysis in real-time?
UV-Vis spectroscopy is standard for tracking p-nitrophenol liberation. For mechanistic insights, FTIR or NMR can identify intermediate species. Data interpretation involves pseudo-first-order kinetics (ln[A] vs. time) and Michaelis-Menten parameters when applicable .
Q. What role do crown ethers or morpholino pendants play in enhancing catalytic activity of transition metal complexes?
Crown ethers (e.g., benzo-10-aza-crown) improve substrate binding via host-guest interactions, positioning PNPP near catalytic metal centers. Morpholino pendants enhance solubility and stabilize transition states, increasing k_obsd by >10³-fold compared to spontaneous hydrolysis .
Q. What are key considerations for designing control experiments in PNPP catalytic studies?
Include catalyst-free controls to isolate spontaneous hydrolysis rates. Buffer effects must be quantified (e.g., Tris vs. phosphate). Ensure consistent temperature (e.g., 298 K) and substrate concentrations (e.g., [S] = 2.0×10⁻⁴ mol dm⁻³) to minimize variability .
Advanced Research Questions
Q. What kinetic models describe PNPP hydrolysis catalyzed by metal complexes or perovskites?
Pseudo-first-order kinetics dominate, with k_obsd derived from linear plots of 1/k_obsd vs. 1/[S]. For perovskites (e.g., g-C3N4/LaNiO3), the rate equation incorporates [H⁺] dependence: Here, k_H is the pH-independent rate constant, and K_a is the acid dissociation constant. Validation via high r² values (>0.99) confirms model robustness .
Q. How can researchers resolve contradictions in reported catalytic activities across PNPP studies?
Contradictions often arise from varying pH, catalyst loading (e.g., 0.5 g/L for perovskites), or structural differences (e.g., crown ether vs. morpholino pendants). Standardize experimental conditions, characterize catalysts (BET surface area, XRD), and report full kinetic parameters (k_cat, K_m) for cross-study comparisons .
Q. What strategies optimize perovskite-based catalysts (e.g., g-C3N4/LaNiO3) for PNPP hydrolysis?
Enhance surface area via sol-gel synthesis (e.g., 2% g-C3N4 loading) and pore size optimization (BJH method). Interface engineering (e.g., g-C3N4 heterojunctions) improves electron transfer, while B-site metal substitution (Ni vs. Fe) tunes Lewis acidity .
Q. How do thermodynamic parameters (ΔH‡, ΔS‡) inform rate-limiting steps in PNPP hydrolysis?
Arrhenius and Eyring plots (ln k vs. 1/T) yield ΔH‡ (enthalpy) and ΔS‡ (entropy). Negative ΔS‡ suggests associative mechanisms (e.g., nucleophilic attack), while ΔH‡ reflects bond-breaking energy. For Co(II) Schiff base complexes, ΔH‡ ≈ 45 kJ/mol indicates moderate activation barriers .
Q. How can computational modeling complement experimental PNPP hydrolysis studies?
Density Functional Theory (DFT) predicts transition states and binding energies. For example, docking PNPP into crown ether cavities identifies H-bonding interactions critical for catalysis. Coupled with kinetic data, simulations validate proposed mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
